1-Benzyl-4-octylpiperazine
Description
1-Benzyl-4-octylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and an octyl (C8H17) alkyl chain at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological and chemical properties, often modulated by substituents at these positions.
Properties
Molecular Formula |
C19H32N2 |
|---|---|
Molecular Weight |
288.5g/mol |
IUPAC Name |
1-benzyl-4-octylpiperazine |
InChI |
InChI=1S/C19H32N2/c1-2-3-4-5-6-10-13-20-14-16-21(17-15-20)18-19-11-8-7-9-12-19/h7-9,11-12H,2-6,10,13-18H2,1H3 |
InChI Key |
MCFKPFAQHDAERA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1CCN(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCN1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-Benzyl-4-octylpiperazine with key analogs based on substituents, molecular weight, and lipophilicity (logP):
| Compound Name | R1 (Position 1) | R4 (Position 4) | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| This compound | Benzyl (C6H5CH2) | Octyl (C8H17) | ~332.5 | ~5.2 |
| 1-Benzylpiperazine (BZP) | Benzyl | H | 176.3 | 1.8 |
| 1-Benzyl-4-methylpiperazine (MBZP) | Benzyl | Methyl (CH3) | 190.3 | 2.1 |
| 1-Benzhydryl-4-methylpiperazine (Cyclizine) | Benzhydryl (C6H5)2CH | Methyl | 266.4 | 3.9 |
| 1-(3-Chlorophenyl)piperazine (3-CPP) | 3-Chlorophenyl | H | 196.7 | 2.6 |
| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | 4-Methoxyphenyl | H | 192.2 | 1.5 |
Key Observations :
- Steric Effects : The bulky octyl group may reduce binding affinity to receptors preferring smaller substituents (e.g., serotonin receptors targeted by 3-CPP) .
1-Benzylpiperazine (BZP) :
- Activity: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition. Often abused as a "legal high" .
- Synthesis : Prepared via nucleophilic substitution between piperazine and benzyl chloride .
1-Benzyl-4-methylpiperazine (MBZP) :
- Activity : Less potent than BZP, with reduced stimulant effects. Used in forensic studies to differentiate homologs .
- Synthesis : Similar to BZP, using 1-methylpiperazine as a starting material .
1-Benzhydryl-4-methylpiperazine (Cyclizine) :
- Activity: Antihistamine and antiemetic, targeting H1 receptors. No stimulant properties .
- Synthesis : Requires prolonged reflux (280 hours) of benzhydryl chloride with 1-methylpiperazine .
1-(3-Chlorophenyl)piperazine (3-CPP) :
- Structural Insight : The electron-withdrawing chloro group enhances binding to serotonin receptors compared to benzyl analogs .
This compound :
- Hypothesized Activity: The octyl chain may shift activity toward lipid-mediated pathways (e.g., cannabinoid receptors) or reduce CNS penetration due to excessive bulk. No direct pharmacological data are available in the provided evidence.
- Synthetic Challenge : Introducing a long alkyl chain requires optimized conditions (e.g., phase-transfer catalysts or high-temperature reactions) to avoid side products.
Molecular Imprinting and Binding Studies
Evidence from molecular imprinting experiments highlights that substituent electronic and steric properties critically influence receptor binding:
- Benzylpiperazine Analogs : Bulkier groups (e.g., benzhydryl in Cyclizine) reduce binding flexibility, while electron-donating groups (e.g., methoxy in 4-MeOPP) enhance affinity for serotonin receptors .
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